N-benzyl-1-(4-methylcyclohexyl)methanamine
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Overview
Description
N-benzyl-1-(4-methylcyclohexyl)methanamine is an organic compound that belongs to the class of amines It features a benzyl group attached to a methanamine moiety, which is further connected to a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-methylcyclohexyl)methanamine typically involves the reaction of benzylamine with 4-methylcyclohexanone under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Benzylamine reacts with 4-methylcyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon). The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-methylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-1-(4-methylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-methylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-cyclohexylmethanamine: Similar structure but without the methyl group on the cyclohexyl ring.
N-benzyl-1-(4-chlorocyclohexyl)methanamine: Similar structure with a chlorine substituent instead of a methyl group.
N-benzyl-1-(4-hydroxycyclohexyl)methanamine: Similar structure with a hydroxyl group on the cyclohexyl ring.
Uniqueness
N-benzyl-1-(4-methylcyclohexyl)methanamine is unique due to the presence of the 4-methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs.
Properties
IUPAC Name |
N-benzyl-1-(4-methylcyclohexyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTALCPAEKMVWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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